1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 5-methylisoxazole moiety and an ethanone group
Mechanism of Action
Target of Action
The primary target of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone is glutathione peroxidase 4 (GPX4) . GPX4 is an important selenoenzyme that protects cells from ferroptosis, a form of programmed cell death, caused by iron-catalyzed formation of free radicals from lipid peroxides .
Mode of Action
This compound interacts with its target, GPX4, by inhibiting its function . This inhibition leads to an increase in lipid peroxides, which in turn triggers ferroptosis, a form of cell death .
Biochemical Pathways
The compound’s action on GPX4 affects the biochemical pathway related to ferroptosis . By inhibiting GPX4, the compound disrupts the balance of lipid peroxides, leading to an increase in free radicals. This increase in free radicals triggers ferroptosis, leading to cell death .
Pharmacokinetics
It is known that the compound exhibits selective synthetic lethality to hras expressing cells . This suggests that the compound may have a high affinity for these cells, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the induction of ferroptosis in cells . This is particularly evident in treatment-resistant cancer cell lines exhibiting a high mesenchymal state . The compound’s ability to induce cell death in these resistant cells suggests potential applications in cancer treatment.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of HRAS expressing cells can enhance the compound’s efficacy . Additionally, the compound’s stability could be affected by factors such as pH, temperature, and the presence of other compounds.
Preparation Methods
The synthesis of 1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of 5-Methylisoxazole: The synthesis begins with the preparation of 5-methylisoxazole, which can be achieved through the cyclization of appropriate precursors such as propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers.
Alkylation of Piperazine: The next step involves the alkylation of piperazine with the 5-methylisoxazole moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone can be compared with other similar compounds such as:
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)propanone:
1-(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)butanone: Another analog with a butanone group, which may exhibit different pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9-11(7-12-16-9)8-13-3-5-14(6-4-13)10(2)15/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYPABGQXXJVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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